ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical reactivity and applications of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, and related compounds, have been explored in various scientific studies. For example, Ukrainets et al. (2013) detailed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, yielding not only the expected product but also a 9-bromo-substituted isomer, highlighting the compound's role in synthesizing diverse brominated organic molecules (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Anticancer Research
Research into the anticancer properties of quinoline derivatives, including ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, has shown promising results. Regal, Shabana, and El‐Metwally (2020) synthesized a series of 4-hydroxyquinoline derivatives to enhance the cytotoxic activity of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate against various cancer cell lines. These modifications aimed to improve the compound's efficacy as a potential anticancer agent (Regal, Shabana, & El‐Metwally, 2020).
Synthesis and Applications in Organic Chemistry
Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate serves as a precursor in the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals. Li (2015) demonstrated a visible-light-induced radical bromination to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, showcasing the utility of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate in organic synthesis (Li, 2015).
Facile Synthesis and Functionalization
A facile method for synthesizing 4-oxo-4H-quinolizine-2-carboxamide derivatives was developed by Bui et al. (2015), utilizing a one-pot Stobbe condensation followed by cyclization. This method underscores the versatility of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate and its derivatives in constructing complex heterocyclic compounds with potential biological activities (Bui, Vo, Chau, Tu, Mai, & Truong, 2015).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate typically involves the bromination of a quinolizine derivative followed by esterification. One common method includes the reaction of anthranilic acid derivatives with bromine under controlled conditions . The reaction is carried out in a solvent such as acetic acid, and the temperature is maintained to ensure the selective bromination of the desired position on the quinolizine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinolizine derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing
Properties
IUPAC Name |
ethyl 7-bromo-4-oxoquinolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOCSVCKMHBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC(=CN2C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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